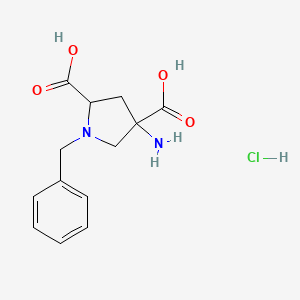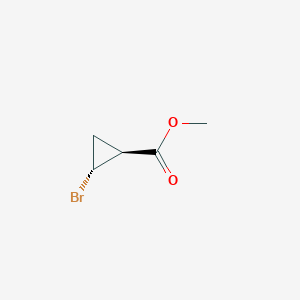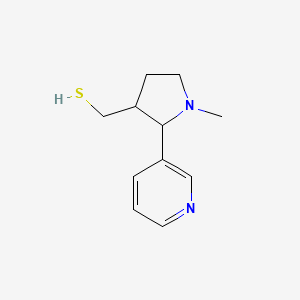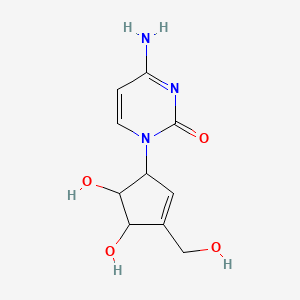
(3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene is an organic compound characterized by the presence of a chloro-substituted hexa-diene chain attached to two benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene typically involves the following steps:
Starting Materials: Benzene, 3-chlorohexa-1,5-diene, and appropriate catalysts.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Catalysts: Common catalysts used in the synthesis include palladium-based catalysts, which facilitate the coupling of the benzene rings with the chloro-substituted hexa-diene chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups, such as hydroxyl or amino groups.
Substitution: The chloro group in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides, and appropriate bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(3-Bromohexa-1,5-diene-1,6-diyl)dibenzene: Similar structure but with a bromo group instead of a chloro group.
(3-Fluorohexa-1,5-diene-1,6-diyl)dibenzene: Similar structure but with a fluoro group instead of a chloro group.
(3-Methylhexa-1,5-diene-1,6-diyl)dibenzene: Similar structure but with a methyl group instead of a chloro group.
Uniqueness: (3-Chlorohexa-1,5-diene-1,6-diyl)dibenzene is unique due to the presence of the chloro group, which imparts specific reactivity and properties to the compound. This makes it distinct from its analogs with different substituents, allowing for unique applications and interactions in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C18H17Cl |
|---|---|
Peso molecular |
268.8 g/mol |
Nombre IUPAC |
[(1E,5E)-3-chloro-6-phenylhexa-1,5-dienyl]benzene |
InChI |
InChI=1S/C18H17Cl/c19-18(15-14-17-10-5-2-6-11-17)13-7-12-16-8-3-1-4-9-16/h1-12,14-15,18H,13H2/b12-7+,15-14+ |
Clave InChI |
TXFPQXVJQFQRIS-SEGNDCOSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/CC(/C=C/C2=CC=CC=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=CCC(C=CC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B15124536.png)

![2-[4-(Trifluoromethoxy)phenyl]morpholine HCl](/img/structure/B15124548.png)
![(2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol](/img/structure/B15124556.png)





![3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B15124584.png)

![(9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl) acetate](/img/structure/B15124593.png)

